molecular formula C8H7F2NO2 B1597921 (4-Amino-2,3-difluorophenyl)acetic acid CAS No. 835912-66-8

(4-Amino-2,3-difluorophenyl)acetic acid

Cat. No. B1597921
M. Wt: 187.14 g/mol
InChI Key: PGVRQGJEDKBSET-UHFFFAOYSA-N
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Description

“(4-Amino-2,3-difluorophenyl)acetic acid” is a chemical compound with the empirical formula C8H7F2NO2 . It has a molecular weight of 187.14 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of “(4-Amino-2,3-difluorophenyl)acetic acid” can be represented by the SMILES string NC(C1=CC=C(C(F)=C1)F)C(O)=O . This indicates that the molecule contains an amino group (NH2) and a carboxylic acid group (COOH) attached to a phenyl ring, which is further substituted with two fluorine atoms .


Physical And Chemical Properties Analysis

“(4-Amino-2,3-difluorophenyl)acetic acid” is a solid compound . Its molecular weight is 187.14 . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the sources I found.

properties

IUPAC Name

2-(4-amino-2,3-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2H,3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVRQGJEDKBSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(=O)O)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373355
Record name (4-Amino-2,3-difluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2,3-difluorophenyl)acetic acid

CAS RN

835912-66-8
Record name (4-Amino-2,3-difluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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